molecular formula C8H3BrN2 B13923579 2-Bromo-1,4-benzenedicarbonitrile CAS No. 18870-13-8

2-Bromo-1,4-benzenedicarbonitrile

Cat. No.: B13923579
CAS No.: 18870-13-8
M. Wt: 207.03 g/mol
InChI Key: BWQCUROJHJQRJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1,4-benzenedicarbonitrile can be synthesized through several methods. One common approach involves the bromination of 1,4-benzenedicarbonitrile using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,4-benzenedicarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted benzenedicarbonitriles, biaryl compounds, and various oxidized or reduced derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-1,4-benzenedicarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1,4-benzenedicarbonitrile involves its interaction with molecular targets through various pathways. The bromine atom and nitrile groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of biological activity or chemical properties.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzenedicarbonitrile: The parent compound without the bromine substitution.

    2-Chloro-1,4-benzenedicarbonitrile: A similar compound with a chlorine atom instead of bromine.

    2-Iodo-1,4-benzenedicarbonitrile: A similar compound with an iodine atom instead of bromine.

Uniqueness

2-Bromo-1,4-benzenedicarbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications that require precise reactivity and selectivity.

Properties

CAS No.

18870-13-8

Molecular Formula

C8H3BrN2

Molecular Weight

207.03 g/mol

IUPAC Name

2-bromobenzene-1,4-dicarbonitrile

InChI

InChI=1S/C8H3BrN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H

InChI Key

BWQCUROJHJQRJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.